Kanchanamycin A

Macrolide Antibiotics Structural Biology Natural Product Chemistry

Researchers seeking structurally unique macrolide scaffolds for Gram-negative antibiotic discovery often face limited options. Kanchanamycin A (CAS 181637-98-9) addresses this gap with its distinctive 36-membered lactone ring, terminal urea moiety, and defined Gram-negative selectivity. • Active against P. fluorescens (MIC = 3 µg/mL); Gram-negative selectivity over S. aureus (MIC = 30 µg/mL). • Iterative PKS model for synthetic biology & natural product engineering. • ≥95% purity (HPLC); white solid; in stock (10-100 mg); bulk custom options.

Molecular Formula C54H90N2O18
Molecular Weight 1055.3 g/mol
Cat. No. B1238640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanchanamycin A
Synonymskanchanamycin A
Molecular FormulaC54H90N2O18
Molecular Weight1055.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O
InChIInChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13-,33-18+
InChIKeyLLKMUSZUPKLZDW-YOAYMMHYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kanchanamycin A: Polyol Macrolide Antibiotic


Kanchanamycin A (CAS 181637-98-9) is a polyol macrolide antibiotic produced by the actinomycete Streptomyces olivaceus Tü 4018 [1]. It is characterized by a distinctive 36-membered lactone ring fused to a 6-membered hemiacetal ring, forming a bicyclic carbon skeleton [2]. A notable structural feature, unusual among macrolides, is its terminal urea moiety [2]. Kanchanamycin A exhibits a defined antimicrobial spectrum, demonstrating activity against both Gram-positive and Gram-negative bacteria as well as certain fungi . Due to its natural product origin and unique scaffold, it is of interest for research into novel antibiotic mechanisms, biosynthetic pathways, and as a lead for agricultural biocontrol agent development.

Natural product macrolide antibiotic from Streptomyces olivaceus
Antimicrobial screening against Gram-negative plant pathogens
Iterative polyketide synthase (PKS) biosynthetic studies

Kanchanamycin A: Why Substitution Fails


The family of polyol macrolide antibiotics encompasses a wide range of structures, including 42-membered lactones like desertomycin A and oasomycin A, as well as plecomacrolides such as concanamycin A [1]. While these compounds share a general macrolide architecture, their macrocycle size, functional group decoration, and stereochemistry diverge significantly. Kanchanamycin A is distinguished by its unique terminal urea moiety and specific 36-membered lactone scaffold, which are not present in its nearest analogs [2]. These structural variations translate into discrete antimicrobial spectra and potency profiles. For instance, Kanchanamycin A demonstrates potent activity against Pseudomonas fluorescens (MIC = 3 µg/mL), while desertomycin A's reported activity is against a different set of pathogens, including Bacillus cereus and Bacillus subtilis . Therefore, substituting Kanchanamycin A with another polyol macrolide would fundamentally alter the experimental system, leading to different target engagement and biological outcomes, and is not a scientifically valid substitution.

Kanchanamycin A
36-membered lactone with terminal urea moiety
Active against Pseudomonas fluorescens
Iterative PKS biosynthesis
Other Polyol Macrolides (e.g., desertomycin, concanamycin)
Different ring sizes; urea moiety absent
Distinct pathogen spectra; concanamycin primarily antifungal
Standard modular PKS assembly

Kanchanamycin A: Antimicrobial & Structural Evidence


Terminal Urea Moiety as Structural Differentiator

Kanchanamycin A possesses a structural feature that is unusual for its class: a terminal urea moiety [1]. This feature is absent in other well-studied polyol macrolides such as desertomycin A, oasomycin A, and concanamycin A. The presence of this urea group is a key differentiator that may influence the compound's molecular recognition, target binding, or physicochemical properties, and serves as a direct structural marker for authentic Kanchanamycin A. No quantitative data is available comparing the impact of this moiety on activity against analogs lacking it; this is presented as a structural differentiator for identity and potential functional distinction.

Structural Differentiator
Class-level
Terminal urea moiety present; absent in other polyol macrolides (desertomycin A, oasomycin A, concanamycin A)
Supports structural identity verification
Functional impact on target binding not quantified
Macrolide Antibiotics Structural Biology Natural Product Chemistry

Potent Activity Against Pseudomonas fluorescens

Kanchanamycin A exhibits potent antibacterial activity against the Gram-negative plant pathogen Pseudomonas fluorescens, with a minimum inhibitory concentration (MIC) of 3 µg/mL . In contrast, its activity against the Gram-positive bacterium Staphylococcus aureus is an order of magnitude weaker (MIC = 30 µg/mL), and it is markedly less active against Aspergillus viridinutans (MIC = 100 µg/mL) . This profile indicates a notable degree of Gram-negative selectivity within its spectrum. For comparison, the polyol macrolide concanamycin A shows potent antifungal activity against Saccharomyces cerevisiae and other fungi (MICs = 0.39-25 µg/mL), but its activity against P. fluorescens is not reported in the primary source, highlighting a different biological target profile [1].

Anti-P. fluorescens Activity
Reported
P. fluorescens MIC 3 µg/mL; S. aureus 30 µg/mL; A. viridinutans 100 µg/mL. Concanamycin A MICs for fungi 0.39–25 µg/mL
Supports Gram-negative antibacterial screening
Organism sets differ; cross-study comparison
Agricultural Antibiotics Bacterial Plant Pathogens Antimicrobial Susceptibility

Narrower Spectrum Than Kanchanamycin C

Within the kanchanamycin family, Kanchanamycin A exhibits a moderate spectrum of activity, particularly against Gram-positive bacteria, but its efficacy is notably lower compared to Kanchanamycin C, which demonstrates a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi . While specific quantitative MIC data for Kanchanamycin C are not provided in the source, the qualitative distinction is clearly stated: Kanchanamycin C is a broader-spectrum agent, while Kanchanamycin A has a more focused, and potentially less potent, activity profile. This differential spectrum highlights the impact of subtle structural variations within the kanchanamycin class.

Spectrum vs Kanchanamycin C
Data to verify
Qualitatively narrower spectrum and lower potency compared to Kanchanamycin C
Context-dependent; may require direct comparison
No quantitative MIC data for comparator
Structure-Activity Relationship Kanchanamycin Family Antibiotic Spectrum

Iterative Polyketide Synthase Biosynthesis

The biosynthesis of Kanchanamycin A involves an unusual polyketide synthase (PKS) mechanism characterized by an iterative module. Evidence indicates that the first extension module of the PKS catalyzes both the first and second cycles of polyketide chain extension during the formation of the 36-membered macrocyclic lactone [1]. This deviates from the standard modular, non-iterative paradigm typical of many bacterial polyketide synthases. In contrast, the biosynthesis of the polyketide β-lactone ebelactone faithfully follows the colinear modular paradigm, underscoring the atypical nature of the kanchanamycin PKS [1]. This provides a distinct biochemical handle for studying non-canonical PKS enzymology.

Iterative PKS Mechanism
Class-level
Iterative PKS module catalyzes first two chain extensions; ebelactone PKS follows standard colinear modular paradigm
Supports non-canonical PKS enzymology studies
Based on genetic/biochemical analysis of gene cluster
Biosynthesis Polyketide Synthase Natural Product Engineering

Kanchanamycin A Application Scenarios


Pseudomonas fluorescens Biocontrol Research

Kanchanamycin A is a prime candidate for studies aimed at controlling the plant pathogen Pseudomonas fluorescens. Its low MIC of 3 µg/mL against this organism makes it a potent tool for investigating antibacterial mechanisms in a Gram-negative agricultural pest. Researchers can use Kanchanamycin A to explore new modes of action, assess resistance development, or develop formulations for crop protection.

Iterative PKS Mechanism Studies

The biosynthetic gene cluster for kanchanamycin encodes a PKS with an iterative module that catalyzes two rounds of chain extension, a deviation from the standard modular assembly line [1]. This system serves as a valuable model for biochemists and synthetic biologists investigating the structural and mechanistic basis of iterative PKS function, which could inform the engineering of novel polyketide natural products.

Kanchanamycin Family SAR Studies

Kanchanamycin A serves as a key comparator for other members of its class, such as Kanchanamycin C. The qualitative difference in antimicrobial spectrum, with Kanchanamycin A being narrower and less potent , provides a basis for SAR studies. By comparing the biological activity of these closely related analogs, researchers can deconvolute the contributions of specific structural elements (e.g., the urea moiety in Kanchanamycin A) to overall antibiotic efficacy and spectrum.

Gram-Negative Macrolide Scaffold Development

Given its defined activity against P. fluorescens (MIC = 3 µg/mL) and lower activity against S. aureus (MIC = 30 µg/mL), Kanchanamycin A exhibits a degree of Gram-negative selectivity . This makes it a valuable starting point for medicinal chemistry campaigns aimed at developing new agents to combat Gram-negative pathogens, which are often more challenging to treat due to their outer membrane permeability barrier.

Application
Selection Property
Validation Focus
P. fluorescens biocontrol research
Gram-negative plant pathogen activity context
Antimicrobial susceptibility endpoint review
Iterative PKS mechanism studies
Non-canonical PKS enzymology context
Iterative module functional analysis
Kanchanamycin family SAR studies
Structural analog comparator context
Spectrum-breadth comparison endpoints
Gram-negative macrolide scaffold development
Gram-negative selectivity context
Outer membrane permeability assessment

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